![molecular formula C18H18O4 B5768119 4-[5-methoxy-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone](/img/structure/B5768119.png)
4-[5-methoxy-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-methoxy-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone, also known as MBDB, is a psychoactive drug that belongs to the phenethylamine and amphetamine classes. MBDB is chemically similar to MDMA and has been used as a recreational drug. However,
Mécanisme D'action
4-[5-methoxy-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone acts on the central nervous system by increasing the release of serotonin, dopamine, and norepinephrine. It also acts as a reuptake inhibitor, which prolongs the effects of these neurotransmitters.
Biochemical and Physiological Effects:
This compound has been shown to produce feelings of euphoria, empathy, and increased sociability, similar to MDMA. It also has mild stimulant effects, such as increased heart rate and blood pressure. However, this compound has been found to be less potent and less neurotoxic than MDMA.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[5-methoxy-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone in lab experiments is that it is less potent and less neurotoxic than MDMA, making it a safer alternative for studying the effects of serotonin on the central nervous system. However, this compound is still a psychoactive drug and should be handled with caution in laboratory settings.
Orientations Futures
There are several future directions for research on 4-[5-methoxy-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone. One area of interest is its potential therapeutic effects on depression and anxiety disorders. Further studies could also investigate the long-term effects of this compound on the central nervous system and its potential for abuse. Additionally, research could explore the use of this compound as a tool for studying the role of serotonin in the brain and its effects on mood and behavior.
In conclusion, this compound is a psychoactive drug that has been used in scientific research to study its effects on the central nervous system. It acts as a serotonin releaser and has potential therapeutic effects on depression and anxiety disorders. While this compound is less potent and less neurotoxic than MDMA, it is still a psychoactive drug and should be handled with caution in laboratory settings. There are several future directions for research on this compound, including its potential therapeutic effects and its role in the brain's serotonin system.
Méthodes De Synthèse
The synthesis of 4-[5-methoxy-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone is a complex process that involves the reaction of 2-methyl-2-butanol with 2-bromo-4,5-dimethoxybenzaldehyde, followed by the reaction of the resulting product with 5-methyl-2-furfurylamine and sodium borohydride. The final product is purified through chromatography.
Applications De Recherche Scientifique
4-[5-methoxy-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone has been used in scientific research to study its effects on the central nervous system. It has been shown to act as a serotonin releaser, similar to MDMA, and has been used in studies on the role of serotonin in mood regulation and anxiety. This compound has also been studied for its potential therapeutic effects on depression and anxiety disorders.
Propriétés
IUPAC Name |
4-[5-methoxy-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]butan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-11(19)4-7-17-18(16-8-5-12(2)21-16)14-10-13(20-3)6-9-15(14)22-17/h5-6,8-10H,4,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMWKWPYESSHTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=C(OC3=C2C=C(C=C3)OC)CCC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

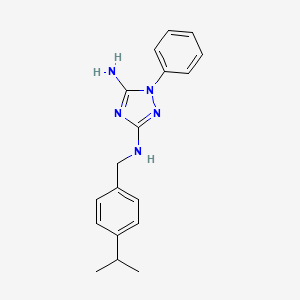


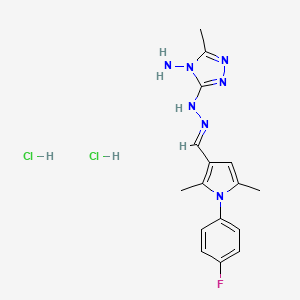
![methyl 2-{[3-(4-chlorophenyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5768045.png)

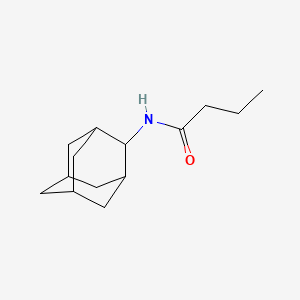
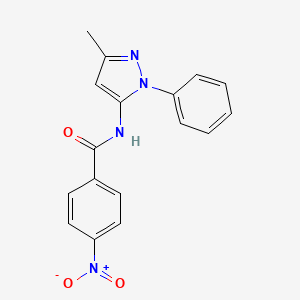
![3-(4-bromophenyl)-5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5768060.png)

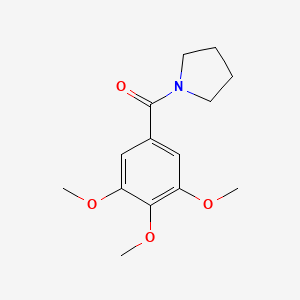
![N'-[4-(allyloxy)benzylidene]-6-chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5768087.png)
![2-[(2,6-dichlorobenzyl)thio]acetamide](/img/structure/B5768095.png)
![N-(2-methoxyethyl)-7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5768103.png)